1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one
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Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 1,3-benzodioxole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of the ethoxy group.
3-(1,3-Benzodioxol-5-yl)acrylic acid: Contains a carboxylic acid group instead of the ethoxy group.
1-(2H-1,3-Benzodioxol-5-yl)propan-2-one: Has a ketone group instead of the ethoxy group.
Uniqueness
1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one is unique due to its ethoxyprop-2-en-1-one moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
821004-01-7 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C12H12O4/c1-2-14-6-5-10(13)9-3-4-11-12(7-9)16-8-15-11/h3-7H,2,8H2,1H3 |
InChI Key |
QZRZAHWEEAAEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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